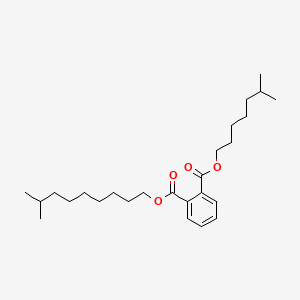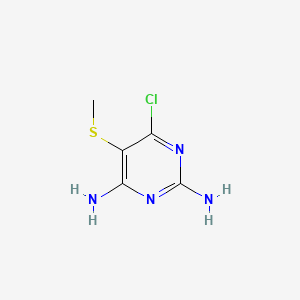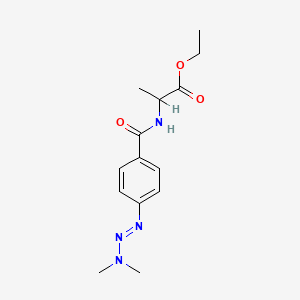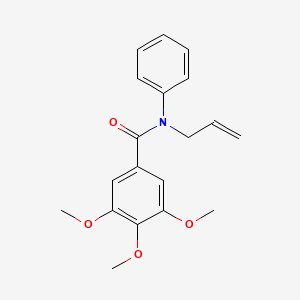
N-(2,5-Dichlorophenyl)maleamic acid
Übersicht
Beschreibung
N-(2,5-Dichlorophenyl)maleamic acid is an organic compound with the molecular formula C10H7Cl2NO3 . The asymmetric unit of this compound contains two independent molecules .
Synthesis Analysis
The synthesis of N-(2,5-Dichlorophenyl)maleamic acid has been reported in the literature . The resultant solid N-(2,5-dichlorophenyl)maleamic acid was filtered under suction and washed thoroughly with water to remove the unreacted maleic anhydride and maleic acid. It was recrystallized to constant melting point from ethanol .Molecular Structure Analysis
The molecular conformation of each maleamic unit is stabilized by an intramolecular O-H…Ocarbonyl hydrogen bond owing to the anti disposition of the participating entities . The mean planes through the benzene ring and the amido group are inclined at angles of 45.7 (1) and 40.8 (1)° in the two molecules .Chemical Reactions Analysis
In the crystal, the independent molecules self-associate via N-H…O hydrogen bonds into zigzag ribbons propagating along the a axis . The ribbons are weakly coupled by C-H…π and C-H…O interactions .Physical And Chemical Properties Analysis
N-(2,5-Dichlorophenyl)maleamic acid has a molecular weight of 260.07 g/mol. The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Structural Studies
N-(2,5-Dichlorophenyl)maleamic acid, like other maleamic acids, is frequently used in chemical synthesis. For instance, the synthesis of N-substituted maleamic acids is a subject of interest in organic chemistry. These compounds are produced through the aminolysis of maleic anhydride with various amines, and are characterized by techniques like spectroscopy (Liu, Chen, Jan, & Shih, 1973). Additionally, the molecular structure of similar compounds like N-(p-Chlorophenyl)maleamic acid has been studied, revealing insights into their molecular conformation and hydrogen bonding patterns (Prasad, Sinha, Mandal, & Rani, 2002).
2. Polymer Science
Maleamic acids are significant in the field of polymer science. For example, the graft copolymerization of N-maleamic acid-chitosan and butyl acrylate by gamma-ray irradiation has been studied, revealing important insights into the thermal stability and mechanical properties of the resulting polymers (Huang, Shen, Sheng, & Fang, 2005). Furthermore, the synthesis of polymers from maleamic acids substituted with bioactive materials like imidazole has been explored, highlighting the controlled release of bioactive units and their physical properties (Ali, Kadem, Rahi, & Gayadh, 2014).
3. Pharmacological and Biological Studies
Although your request excludes information related to drug use, dosage, and sideeffects, it's important to note that maleamic acids, including N-(2,5-Dichlorophenyl)maleamic acid, have been investigated for various pharmacological activities. For instance, a study on N-alkylmaleamic acids evaluated their cytotoxicity and potential antiviral, antibacterial, and antifungal activities. However, these compounds did not exhibit significant properties in these respects under the conditions tested (Belinelo et al., 2013).
4. Material Science and Stabilizers
In the realm of material science, maleamic acids play a role in developing stabilizers for various applications. For example, binary amide-containing stabilizers based on tung-oil and maleamic acids have been investigated for their effects on the thermal stability and plasticization performance of materials like poly(vinyl chloride) (Wang, Song, Jiang, Xia, & Li, 2017). These studies contribute significantly to understanding and enhancing the performance of polymeric materials.
Eigenschaften
IUPAC Name |
(Z)-4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKTYRGKGHEEDM-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)NC(=O)/C=C\C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200481 | |
| Record name | (2Z)-4-[(2,5-Dichlorophenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dichlorophenyl)maleamic acid | |
CAS RN |
31460-32-9 | |
| Record name | (2Z)-4-[(2,5-Dichlorophenyl)amino]-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31460-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-4-[(2,5-Dichlorophenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















